2-phenyl-N-(1-propylpiperidin-4-yl)acetamide
Overview
Description
2-phenyl-N-(1-propylpiperidin-4-yl)acetamide is a chemical compound with the molecular formula C22H28N2O. It is a member of the acetamides and anilides family, characterized by the presence of a phenyl group attached to a piperidine ring, which is further connected to an acetamide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(1-propylpiperidin-4-yl)acetamide typically involves the alkylation of piperidine derivatives. One common method is the reaction of 1-propyl-4-piperidone with phenylacetic acid in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through recrystallization or chromatography techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(1-propylpiperidin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydride in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
2-phenyl-N-(1-propylpiperidin-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its analgesic and anticonvulsant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(1-propylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets, such as receptors in the central nervous system. It is believed to modulate neurotransmitter release by binding to receptor sites, thereby influencing signal transduction pathways. This interaction can lead to various physiological effects, including pain relief and seizure control .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-N-4-piperidinylacetamide
- N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide
- N-(un/substituted-phenyl)-2-(4-phenyl-1-piperazinyl)acetamides
Uniqueness
2-phenyl-N-(1-propylpiperidin-4-yl)acetamide stands out due to its specific structural configuration, which imparts unique pharmacological properties. Its ability to interact with multiple receptor sites makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
2-phenyl-N-(1-propylpiperidin-4-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-2-10-18-11-8-15(9-12-18)17-16(19)13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFKCCRMRRHLSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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